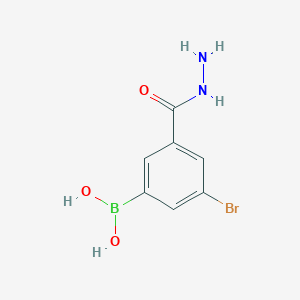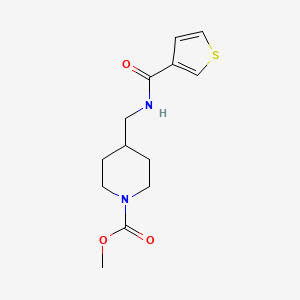![molecular formula C18H23N3O B2373820 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine CAS No. 2380010-13-7](/img/structure/B2373820.png)
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a methoxy group and a benzylpiperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine typically involves the following steps:
Formation of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be synthesized through the reaction of benzyl chloride with piperidine under basic conditions.
Methoxylation: The benzylpiperidine is then reacted with methoxyacetic acid to introduce the methoxy group.
Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. The compound may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .
相似化合物的比较
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in the management of Alzheimer’s disease.
Uniqueness
2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine is unique due to its specific structural features, which may confer distinct pharmacological properties. Its combination of a benzylpiperidine moiety with a methoxylated pyrimidine ring sets it apart from other acetylcholinesterase inhibitors, potentially offering different binding affinities and selectivity profiles.
属性
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-10-19-18(20-11-15)22-14-17-8-5-9-21(13-17)12-16-6-3-2-4-7-16/h2-4,6-7,10-11,17H,5,8-9,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPQNMRRLJPOIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)

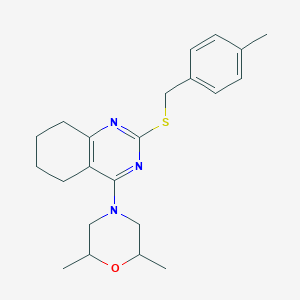
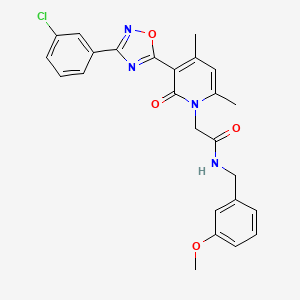
![2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2373744.png)
![5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2373746.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)
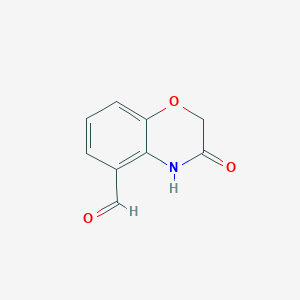
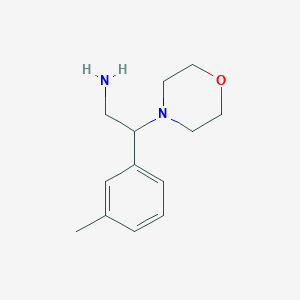
![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)
![4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2373755.png)
